Home > Products > Building Blocks P11398 > 2,4-Diamino-5-phenylpyrimidine
2,4-Diamino-5-phenylpyrimidine - 18588-49-3

2,4-Diamino-5-phenylpyrimidine

Catalog Number: EVT-1597582
CAS Number: 18588-49-3
Molecular Formula: C10H10N4
Molecular Weight: 186.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,4-Diamino-5-phenylpyrimidine serves as a fundamental chemical structure in various scientific research fields, particularly medicinal chemistry and biochemistry. This compound class is known for its ability to inhibit dihydrofolate reductase (DHFR) [, , ], an enzyme essential for folate metabolism and subsequently DNA synthesis.

Future Directions
  • Design and Synthesis of Novel Analogues: Continued exploration of chemical modifications to the core structure could lead to the discovery of derivatives with improved potency, selectivity, and pharmacokinetic properties [].

Compound Description: This series of compounds involves modifications to the 2,4-Diamino-5-phenylpyrimidine structure by introducing alkyl chains of different lengths at the 6-position. The research aimed to investigate the impact of these structural variations on teratogenic and embryotoxic effects. []

Relevance: These compounds are directly related to 2,4-Diamino-5-phenylpyrimidine through modifications at the 6-position. The study highlighted the influence of even minor structural changes on the biological activity of these compounds, particularly their effects on mammalian embryos. The research emphasizes the importance of the alkyl chain length at the 6-position for the observed teratogenic and embryotoxic activities. []

Pyrimethamine

Compound Description: Pyrimethamine is a well-known antimalarial drug belonging to the 2,4-diaminopyrimidine class. It acts as a potent inhibitor of dihydrofolate reductase (DHFR) in various species, including humans. []

Relevance: Pyrimethamine shares the core 2,4-diaminopyrimidine structure with the target compound, 2,4-Diamino-5-phenylpyrimidine. The research used pyrimethamine as a reference compound to compare the kinetic characteristics, tissue distribution, and metabolism of different lipid-soluble DHFR inhibitors, including metoprine and etoprine. This comparison highlights the structural and pharmacological similarities within this class of compounds. []

Metoprine

Compound Description: Metoprine is a potent inhibitor of mammalian DHFR, exhibiting significant lipid solubility. It belongs to the 2,4-diamino-5-phenylpyrimidine class and has been investigated as a potential anticancer agent. []

Relevance: Metoprine is structurally related to 2,4-Diamino-5-phenylpyrimidine, sharing the core 2,4-diaminopyrimidine moiety and the presence of a 5-phenyl group. The research focused on comparing the physicochemical properties, kinetics, and metabolism of metoprine with other lipid-soluble DHFR inhibitors, including the target compound, to understand their potential as anticancer agents. []

Etoprine

Compound Description: Etoprine, another potent inhibitor of mammalian DHFR, displays high lipid solubility and belongs to the 2,4-diamino-5-phenylpyrimidine class. Like metoprine, it has been investigated as a potential anticancer agent. []

Relevance: Similar to metoprine, etoprine exhibits structural similarities to 2,4-Diamino-5-phenylpyrimidine, sharing the 2,4-diaminopyrimidine core and the 5-phenyl group. The research aimed to understand the relationship between lipophilicity, pharmacokinetics, and metabolism within this class of compounds, including the target compound, to develop more effective anticancer agents. []

2-amino-6-chloro-4-p-methoxybenzylamino-5-phenylpyrimidine

Compound Description: This compound serves as a key intermediate in the synthesis of various 2,4-diamino-5-phenylpyrimidine derivatives designed as potential inhibitors of Mycobacterium tuberculosis DHFR. []

Relevance: This compound is structurally very similar to 2,4-Diamino-5-phenylpyrimidine, differing only by the presence of a chlorine atom at the 6-position and a p-methoxybenzylamino group at the 4-position. It highlights the synthetic strategies employed to develop novel DHFR inhibitors with improved potency and selectivity for the M. tuberculosis enzyme compared to the human enzyme. []

6-chloro-2,4-diamino-5-phenylpyrimidine

Compound Description: This compound is another crucial intermediate in synthesizing 2,4-diamino-5-phenylpyrimidine derivatives targeting Mycobacterium tuberculosis DHFR. []

Relevance: This compound is closely related to 2,4-Diamino-5-phenylpyrimidine, differing only by the presence of a chlorine atom at the 6-position. It further exemplifies the synthetic approaches used to generate a series of analogues with enhanced activity against M. tuberculosis DHFR while minimizing activity against the human enzyme. []

2,4-diamino-5-phenyl-6-aminoalcohol-pyrimidines

Compound Description: This series of compounds represents a class of 2,4-diamino-5-phenylpyrimidine derivatives incorporating an amino alcohol moiety at the 6-position. These compounds were synthesized and evaluated as potential inhibitors of Mycobacterium tuberculosis DHFR. []

Relevance: These compounds are structurally related to 2,4-Diamino-5-phenylpyrimidine, with the key distinction being the presence of an amino alcohol group at the 6-position. This modification aims to improve the binding affinity and selectivity of these derivatives towards the M. tuberculosis DHFR enzyme compared to the human enzyme. []

Overview

5-Phenylpyrimidine-2,4-diamine is an organic compound classified under aminopyrimidines. It features a pyrimidine ring with amino groups at positions 2 and 4, and a phenyl group at position 5. This compound is notable for its applications in various fields, including medicinal chemistry and biochemistry, particularly as an inhibitor of dihydrofolate reductase, an enzyme critical for nucleotide synthesis.

Source

The compound can be synthesized through several methods involving appropriate precursors and reaction conditions. It is commercially available and can be sourced from chemical suppliers like BenchChem, which provides detailed specifications and synthesis methods for this compound .

Classification

5-Phenylpyrimidine-2,4-diamine belongs to the class of heterocyclic compounds, specifically aminopyrimidines. Its structural characteristics make it a subject of interest in both synthetic organic chemistry and pharmaceutical research.

Synthesis Analysis

Methods

The synthesis of 5-Phenylpyrimidine-2,4-diamine typically involves the condensation of benzaldehyde with guanidine under basic conditions. The process can be summarized as follows:

  1. Condensation Reaction: Benzaldehyde reacts with guanidine in the presence of a base (e.g., sodium hydroxide) to form an intermediate.
  2. Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.
  3. Purification: The product is purified using techniques such as crystallization or chromatography.

Technical Details

  • Solvents: Common solvents used include ethanol or methanol.
  • Temperature: Reactions are generally conducted at room temperature or under reflux conditions to facilitate the cyclization process .
Molecular Structure Analysis

Structure

5-Phenylpyrimidine-2,4-diamine has the following molecular formula: C11H12N4C_{11}H_{12}N_{4}. Its structure includes:

  • A six-membered pyrimidine ring containing two nitrogen atoms.
  • Amino groups at positions 2 and 4.
  • A phenyl group attached at position 5.

Data

  • Molecular Weight: 200.24 g/mol
  • IUPAC Name: 5-phenylpyrimidine-2,4-diamine
  • CAS Number: 18588-49-3
  • SMILES Notation: C1=CN=C(N)C(=N1)N(C2=CC=CC=C2)C
Chemical Reactions Analysis

Types of Reactions

5-Phenylpyrimidine-2,4-diamine can participate in various chemical reactions:

  1. Oxidation: Can be oxidized to form N-oxides using agents like hydrogen peroxide.
  2. Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
  3. Substitution: Nucleophilic substitution reactions where amino groups are replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
  • Reducing Agents: Palladium on carbon in hydrogen gas for catalytic hydrogenation.
  • Substitution Reagents: Alkyl halides or acyl chlorides in the presence of bases like sodium hydride .
Mechanism of Action

The primary mechanism of action for 5-Phenylpyrimidine-2,4-diamine involves its role as an inhibitor of dihydrofolate reductase. By inhibiting this enzyme, the compound disrupts the synthesis of tetrahydrofolate, which is essential for nucleic acid synthesis and cellular proliferation.

Process and Data

This inhibition leads to reduced availability of nucleotides necessary for DNA replication and repair processes, impacting cell division and growth. The compound's effectiveness as an inhibitor has been studied extensively, showing potential applications in cancer therapy and antimicrobial treatments .

Physical and Chemical Properties Analysis

Physical Properties

5-Phenylpyrimidine-2,4-diamine is typically a crystalline solid with specific melting points depending on purity. Its solubility varies with solvents; it is generally soluble in polar organic solvents.

Chemical Properties

The compound exhibits typical properties associated with aminopyrimidines:

  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the presence of amino groups.
Applications

5-Phenylpyrimidine-2,4-diamine has diverse applications across several scientific domains:

  1. Chemistry: Serves as a precursor for synthesizing more complex heterocyclic compounds.
  2. Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.
  3. Medicine: Explored for anti-tubercular properties and potential use in anticancer drug development.
  4. Industry: Utilized in producing agrochemicals and dyes due to its reactive functional groups .
Historical Development and Significance in Medicinal Chemistry

Emergence as a Core Scaffold in Antibacterial Agent Design

The structural simplicity of 5-phenylpyrimidine-2,4-diamine (molecular formula: C₁₀H₁₀N₄; molecular weight: 186.21 g/mol) [3] belies its profound impact on antibacterial drug design. Its emergence as a privileged scaffold began with systematic explorations of pyrimidine derivatives targeting multidrug-resistant pathogens. Key studies demonstrated that derivatives featuring this core structure exhibited potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. For instance, molecular hybridization strategies incorporating the 5-phenylpyrimidine-2,4-diamine scaffold yielded compounds with minimum inhibitory concentrations (MIC) as low as 0.48 μg/mL against MDR-MTB and 3.9 μg/mL against XDR-MTB by targeting the fatty acid biosynthesis pathway enzyme inhibin subunit alpha (InhA; IC₅₀ = 0.6 ± 0.94 μM) [2].

The scaffold’s synthetic versatility enabled critical structure-activity relationship (SAR) refinements. Researchers optimized anti-tubercular efficacy through:

  • Regioselective modifications: Introduction of p-substituted anilines at the C4 position of the pyrimidine ring enhanced steric and electronic complementarity with bacterial enzyme active sites [2].
  • Bioisosteric replacement: Substitution of the phenyl ring with heteroaromatic groups improved solubility while retaining target affinity [2].
  • Hybridization approaches: Conjugation with established antibiotic pharmacophores (e.g., Linezolid-like oxazolidinones) resulted in dual-mechanism agents with enhanced antibiofilm activity against Gram-positive pathogens [2].

Table 1: Anti-Tubercular Activity of 5-Phenylpyrimidine-2,4-Diamine Derivatives

Compound DerivativeMycobacterium tuberculosis StrainMIC (μg/mL)Target/Mechanism
30MDR-MTB (ATCC 35822)0.48InhA inhibition
30XDR-MTB3.9InhA inhibition
24H37Ra (ATCC 25177)0.5–1.0Fatty acid biosynthesis

Additionally, derivatives like compound 24 demonstrated favorable pharmacokinetic profiles in rat models (oral bioavailability: 40.7%; plasma half-life: 26.2 ± 0.9 h), underscoring the scaffold’s drug-like properties [2]. This work revitalized pyrimidine-based antibacterial discovery, providing templates for next-generation agents against recalcitrant infections.

Role in the Evolution of Pyrimidine-Based Pharmacophores

The 5-phenylpyrimidine-2,4-diamine scaffold has been pivotal in expanding pyrimidine medicinal chemistry beyond antibacterial applications, primarily through strategic substitutions that modulate target selectivity and physicochemical properties. Key advances include:

C-5 Substitution Chemistry

The phenyl group at C-5 serves as a versatile handle for rational pharmacophore optimization. Studies contrasting C-5 hydrogen, methyl, and n-butyl substituents revealed that hydrogen imparts superior inhibition of prostaglandin E₂ (PGE₂) production (IC₅₀: 0.7–1.8 μM) in mouse peritoneal cells—contrasting earlier paradigms where longer aliphatic chains were preferred [5]. This shift exemplifies how the scaffold’s adaptability drives pharmacophore evolution, enabling precise tuning for specific disease pathways like inflammation.

Table 2: Impact of C-5 Substituents on PGE₂ Inhibition

C-5 SubstituentRepresentative CompoundPGE₂ IC₅₀ (μM)Structural Implication
HSymmetrical diarylpyrimidine0.7–1.8Enhanced planar stacking with COX-2
CH₃Monoaryl pyrimidine>10Steric hindrance reduces potency
n-C₄H₉Dichloropyrimidine5.2Suboptimal hydrophobic fit

Scaffold Repurposing for Diverse Targets

The scaffold’s hydrogen-bonding capacity (H-donors: 2; H-acceptors: 4) and π-system topology facilitate interactions with diverse biological targets:

  • Kinase inhibition: Derivatives act as ATP-competitive inhibitors of TAM kinases (Tyro3, Axl, Mer), implicated in tumor growth and metastasis [3] [4].
  • Phosphodiesterase 5 (PDE5) inhibition: N²,N⁴-Diaminoquinazoline analogs (bioisosteres of 5-phenylpyrimidine-2,4-diamine) showed sub-μM IC₅₀ via bidentate H-bonding with Gln817 in the PDE5 active site [6].
  • Acetylcholinesterase (AChE) inhibition: 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamides derived from this scaffold exhibit mixed-type inhibition (e.g., compound 6g: IC₅₀ = 0.90 μM) for Alzheimer’s disease [7].
  • Dihydrofolate reductase (DHFR) inhibition: 6-[(1-Naphthyl)thio] derivatives demonstrated 16-fold greater potency against Toxoplasma gondii DHFR than trimethoprim [9].

Table 3: Therapeutic Applications of Scaffold Derivatives

Therapeutic AreaTarget ProteinDerivative Structural FeaturesPotency (IC₅₀/EC₅₀)
OncologyTAM kinases5-Phenyl with 4-arylthio substitutionLow nM range
InflammationCOX-2/PGE₂ pathwayC-5 H with 4,6-diaryl substitution0.7–1.8 μM
NeurodegenerationAcetylcholinesterase2-Piperazinyl-5-carboxamide0.90 μM
AntiprotozoalT. gondii DHFR6-(1-Naphthylthio) modification16× > trimethoprim

These innovations highlight the scaffold’s role as a "molecular chameleon"—its capacity to adopt diverse electronic configurations and binding modes enables repurposing across therapeutic areas. The pharmacophore’s evolution continues through advanced bioisosteric replacements (e.g., pyrrolo[2,3-d]pyrimidines) [9] and fragment-based hybridization strategies [5] .

Properties

CAS Number

18588-49-3

Product Name

5-Phenylpyrimidine-2,4-diamine

IUPAC Name

5-phenylpyrimidine-2,4-diamine

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C10H10N4/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14)

InChI Key

FUVWRUJASRBHEK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2N)N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.